molecular formula C16H29N3O4 B1460299 tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 2096985-47-4

tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No. B1460299
CAS RN: 2096985-47-4
M. Wt: 327.42 g/mol
InChI Key: YJCOJVGDKRENSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate, has a molecular formula of C16H29N3O4 and a molecular weight of 327.42 g/mol . It is used as a starting material and a useful component of various pharmaceuticals .

Scientific Research Applications

Antibacterial Agents

Researchers have synthesized various 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, including compounds structurally similar to tert-butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate, to evaluate their antibacterial activities. These compounds demonstrated potent in vitro and in vivo antibacterial properties, making them potential candidates for clinical evaluation as therapeutic agents (Bouzard et al., 1989).

Synthesis and Structural Modification

In another study, tert-butyl esters similar in structure were reacted with the Vilsmeier reagent, leading to the introduction of N,N-dimethylaminomethylene group. The resultant compounds were then transformed into various structural forms, showcasing the versatility of such molecules in synthetic chemistry (Vorona et al., 2007).

Heterocyclic System Synthesis

Tert-butyl esters have also been used in the synthesis of heterocyclic systems. For instance, a study describes the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted naphthyridine-4-carboxylates, employing tert-butyl esters in the process. This illustrates the compound's role in facilitating the creation of complex molecular structures (Pirnat et al., 2010).

One-Pot Synthesis Method

Additionally, tert-butyl esters are instrumental in one-pot synthesis methods. A study reported a one-pot method for the preparation of naphthyridine derivatives, indicating the efficiency and practicality of using such compounds in streamlined synthesis processes (Zhichkin et al., 2006).

Industrial Applications

Furthermore, tert-butyl esters have been used in continuous-flow systems for esterification processes, indicating their potential for large-scale industrial applications. The use of these compounds in continuous-flow systems underlines their utility in industrial processes and chemical manufacturing (Okuno et al., 2015).

properties

IUPAC Name

tert-butyl 7-(dimethylcarbamoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-15(2,3)23-14(21)19-9-7-16(22)6-8-18(10-12(16)11-19)13(20)17(4)5/h12,22H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCOJVGDKRENSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
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tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
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tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
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tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate

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